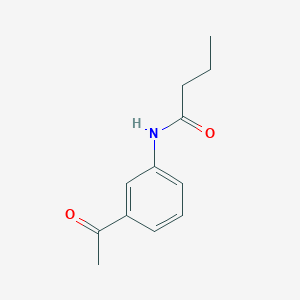

N-(3-acetylphenyl)butanamide

Description

Contextualization of Butanamide Derivatives in Pharmaceutical Sciences

The butanamide functional group, a derivative of butanoic acid, is a recurring motif in a multitude of pharmaceutically active compounds. Its presence in a molecule can influence key pharmacokinetic and pharmacodynamic properties. The four-carbon chain of the butanamide structure offers a degree of conformational flexibility, allowing molecules to adapt their shape to effectively bind with biological targets such as enzymes and receptors.

Research has demonstrated the therapeutic potential of butanamide derivatives across various disease areas. For instance, certain butanamide-containing compounds have been investigated for their potent anti-inflammatory and analgesic effects. nih.govnih.govtubitak.gov.tr One such derivative, N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide, was identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.govnih.gov This dual-inhibition profile suggests its potential as a therapeutic agent for conditions like osteoarthritis. nih.gov

Furthermore, butanamide derivatives have shown promise as anticonvulsant agents. dergipark.org.tr Studies on N-phenyl-2-(2,5-dioxopyrrolidin-1-yl) butanamides revealed significant efficacy in preclinical seizure models, highlighting the versatility of the butanamide scaffold in targeting central nervous system disorders. dergipark.org.tr The chemical diversity achievable by modifying the butanamide backbone allows for the fine-tuning of a compound's biological activity, making it a valuable building block in the development of new drugs. ontosight.ai

Academic Significance of Substituted Amide Scaffolds in Chemical Biology

The amide bond is a cornerstone of biology, forming the fundamental peptide linkage that connects amino acids into proteins. In chemical biology, synthetic amide scaffolds are indispensable tools for creating peptides, proteins, and other biologically active molecules. researchgate.net The ability to form highly chemoselective amide bonds is crucial for synthesizing complex bioconjugates and large polypeptides. researchgate.net

Substituted amide scaffolds, where the amide nitrogen and/or adjacent carbons are functionalized, are of particular academic interest. The nature and position of these substituents can dramatically alter a molecule's three-dimensional structure, stability, and biological function. frontiersin.orgnih.gov This principle is exploited in drug discovery to design molecules with improved target affinity and selectivity. For example, modifications to the acyl group or the distance of the amide bond from a phenyl ring in a series of substituted diphenyl amides were shown to be critical for their activity as quorum sensing inhibitors in bacteria like Staphylococcus aureus. frontiersin.orgnih.gov

Moreover, the development of novel chemical reactions to create substituted amide scaffolds is an active area of research. Methodologies such as selective aziridine (B145994) amide ring-opening reactions are being explored to rapidly generate sp3-enriched scaffolds. acs.org These advanced synthetic techniques provide access to a wider range of structurally diverse molecules, enabling deeper exploration of chemical space in the quest for new biological probes and therapeutic leads. acs.org The strategic placement of substituents on an amide scaffold is a key strategy for modulating the biological and physicochemical properties of a lead compound in medicinal chemistry. tandfonline.com

Overview of Current Research Trajectories for N-(3-acetylphenyl)butanamide and Related Structures

While extensive research specifically targeting this compound is not widely published, the existing literature on closely related analogs provides insight into its potential applications and areas of scientific interest. The core structure is being utilized as a scaffold for developing compounds with a range of potential therapeutic uses.

Research into compounds with similar structural features suggests a focus on developing agents for inflammatory conditions and infectious diseases. For instance, the analog N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide has been synthesized, indicating an interest in exploring how different substitutions on the butanamide chain affect the molecule's properties. cymitquimica.combldpharm.com Another related compound, N-(3-acetylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, is noted for its potential bioactivity due to the presence of fluorophenyl and acetylphenyl groups, which are common in pharmaceutical agents. ontosight.ai The investigation of such analogs points toward research aimed at discovering novel anti-inflammatory or anticancer agents. ontosight.ai

Furthermore, the N-(3-acetylphenyl) moiety appears in more complex structures, such as N-(3-acetylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide, highlighting its use as a building block in the design of sophisticated molecules targeting specific biological pathways. evitachem.com The exploration of substituted diphenyl amides as quorum sensing inhibitors also suggests a potential trajectory for this compound-related structures in developing novel antivirulence drugs to combat bacterial infections. frontiersin.orgnih.gov Collectively, the research on these related structures indicates that the this compound scaffold is a versatile platform for medicinal chemistry research, with potential applications spanning from inflammation to infectious disease.

Data Tables

Table 1: Chemical Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 96604-75-0 | C12H15NO2 | 205.25 |

| N-(3-acetylphenyl)propionamide | 39569-28-3 | C11H13NO2 | 191.23 |

| N-(3-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | 300825-91-6 | C18H17Cl2NO3 | 382.24 |

| N-(3-acetylphenyl)-N | Not Available | C24H24N2O5S | 452.5 |

Note: Data sourced from publicly available chemical databases. bldpharm.comevitachem.combldpharm.combldpharm.com

Table 2: Investigated Biological Activities of Various Butanamide and Amide Scaffolds

| Compound/Scaffold Class | Investigated Biological Activity | Example Compound(s) | Reference(s) |

| Thiophene Butanamide Derivatives | Dual Inhibition of Cyclooxygenase & 5-Lipoxygenase (Anti-inflammatory) | N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide | nih.gov, nih.gov |

| Pyrrolidinyl Butanamides | Anticonvulsant | 2-(2,5-dioxopyrrolidin-1-yl) butanamides | dergipark.org.tr |

| Benzoxazolyl Butanamides | Analgesic & Anti-inflammatory | 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives | tubitak.gov.tr |

| Substituted Diphenyl Amides | Quorum Sensing Inhibition (Anti-virulence) | N-4-Methoxyphenyl-3-(4-methoxyphenyl)-propanamide | frontiersin.org, nih.gov |

| N-(2-hydroxyethyl)amide Derivatives | Anticonvulsant | N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl) palmitamide | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRVIEYIDAPUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetylphenyl Butanamide and Congeneric Structures

Established Synthetic Pathways for Amide Bond Formation in Anilides

The formation of an amide bond is a cornerstone of organic synthesis. luxembourg-bio.com For anilides, this typically involves the acylation of an aniline (B41778) derivative. The most common and established methods rely on activating a carboxylic acid or using a more reactive carboxylic acid derivative. researchgate.net

One of the most traditional and straightforward methods is the reaction of the aniline with an acyl chloride or anhydride (B1165640). For the synthesis of N-(3-acetylphenyl)butanamide, this would involve reacting 3-aminoacetophenone with butanoyl chloride or butyric anhydride. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct formed.

Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and phosphonium (B103445) or uronium salts. luxembourg-bio.comorganic-chemistry.org For instance, propanephosphonic acid anhydride (T3P) in combination with a base like pyridine is an effective system for forming amide bonds with low potential for racemization in chiral substrates. researchgate.netorganic-chemistry.org The direct condensation of non-activated carboxylic acids and amines is an attractive approach due to its lower environmental impact. nih.gov

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride/Anhydride Method | Aniline + Acyl Chloride or Anhydride | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) | High reactivity, generally good yields | Acyl halides can be moisture-sensitive; corrosive byproducts (HCl) |

| Carbodiimide Coupling | Aniline + Carboxylic Acid + Coupling Agent (e.g., DCC) | Aprotic solvent (e.g., DCM, DMF) | Milder conditions than acyl chlorides | Byproduct (e.g., DCU) can be difficult to remove; potential for side reactions |

| Phosphonium/Uronium Salt Coupling | Aniline + Carboxylic Acid + Coupling Agent (e.g., BOP, HBTU) | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) | High efficiency, low racemization | Reagents can be expensive; potential safety concerns with some coupling agents |

| Direct Thermal Condensation | Aniline + Carboxylic Acid | High temperatures (>180 °C) | No coupling reagents needed, water is the only byproduct | Harsh conditions, not suitable for sensitive substrates |

Strategies for Directed Phenyl Ring Acetylation and Further Substitution Patterns

The substitution pattern of this compound is crucial. The butanamide group (-NH-CO-C3H7) is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. Conversely, the acetyl group (-CO-CH3) is a meta-directing and deactivating group.

This presents a strategic challenge. A direct Friedel-Crafts acetylation of N-phenylbutanamide would predominantly yield the ortho- and para-acetylated products, not the desired meta-isomer. Furthermore, Friedel-Crafts reactions are often unsuccessful on rings with strongly deactivating groups. khanacademy.org

Therefore, the most logical and efficient synthetic route involves starting with a precursor that already contains the required substitution pattern. The ideal starting material is 3-aminoacetophenone . This commercially available compound has the amino group and the acetyl group in the desired meta-relationship. The synthesis is then completed by the N-acylation of 3-aminoacetophenone with butanoyl chloride or a related butyrylating agent, as described in section 2.1.

For creating further substitution patterns on the phenyl ring, the directing effects of the existing groups must be considered.

Modifying the starting materials: A more effective strategy for generating diverse substitution patterns is to begin with differently substituted anilines. For example, starting with 4-chloro-3-aminoacetophenone would lead to a chlorinated analogue of the final product.

Exploration of Advanced Synthetic Approaches to this compound Analogues, including Nucleophilic Substitution and Condensation Reactions

The creation of analogues of this compound can be achieved by modifying the core structure through various advanced synthetic methods.

Nucleophilic Substitution: The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. researchgate.net While the target compound is not a chloroacetamide, analogous strategies can be applied. For instance, synthesizing an analogue like N-(3-(2-chloroacetyl)phenyl)butanamide would install a reactive handle. This handle could then react with nitrogen, oxygen, or sulfur nucleophiles to append new functional groups. researchgate.net

Condensation Reactions: The ketone of the acetyl group is a key site for modification. It can undergo various condensation reactions. For example, an aldol (B89426) condensation with an aldehyde or ketone could extend the carbon chain at this position. The acetyl group's methyl protons can be deprotonated by a base to form an enolate, which can then act as a nucleophile.

Synthesis of Congeners via Varied Starting Materials: A straightforward and powerful method for generating analogues is to vary the initial reactants.

Varying the Aniline: Instead of 3-aminoacetophenone, one could use other substituted aminoacetophenones (e.g., 3-amino-4-methylacetophenone) or other aminoketones (e.g., 3-aminopropiophenone) to produce a library of related compounds.

Varying the Acylating Agent: Instead of butanoyl chloride, other acyl chlorides or carboxylic acids (e.g., propionyl chloride, valeryl chloride, benzoyl chloride) can be used to change the length and nature of the amide side chain. taylorandfrancis.com This allows for systematic modification of the molecule's properties.

Role of Catalytic Methods in Enhancing Synthetic Efficiency and Selectivity

Catalysis plays a significant role in modern organic synthesis, offering pathways to improved yields, milder reaction conditions, and greater selectivity.

Catalysis in Amide Bond Formation: While traditional amidation methods are robust, direct amidation via the condensation of carboxylic acids and amines often requires high temperatures. nih.gov Metal-based catalysts can facilitate this transformation under milder conditions. Lewis acids such as titanium(IV) complexes (e.g., TiCl4, Ti(OBu)4) have been shown to catalyze the direct formation of amides from carboxylic acids and anilines. nih.gov Boronic acids have also been employed as effective catalysts for this purpose. These catalytic methods avoid the need for stoichiometric activating agents, improving atom economy. nih.gov

Catalysis in C-H Functionalization: Advanced strategies for creating substituted aromatic systems involve the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H acylation has emerged as a powerful tool. nih.gov In this approach, a directing group on the aromatic ring guides the palladium catalyst to a specific C-H bond (typically at the ortho position), which is then cleaved and replaced with an acyl group. nih.govmdpi.com While not directly applicable to the meta-acetylation required for this compound, this methodology is highly valuable for synthesizing specifically substituted analogues that might otherwise be difficult to access. For example, an appropriately designed directing group could facilitate the ortho-acylation of an anilide, providing a different isomer.

| Approach | Example Reagent(s) | Role | Key Advantage |

|---|---|---|---|

| Stoichiometric Activation | DCC, HBTU, SOCl₂ | Activates carboxylic acid in at least a 1:1 ratio | Well-established, reliable for many substrates |

| Catalytic Direct Amidation | TiCl₄, Boronic Acids | Lowers the activation energy for water elimination from acid and amine | High atom economy, avoids stoichiometric waste products nih.gov |

| Palladium-Catalyzed C-H Acylation | Pd(OAc)₂ | Enables direct introduction of an acyl group onto the ring | Increases synthetic efficiency by avoiding pre-functionalization steps nih.gov |

Future Research Directions and Translational Perspectives for the N 3 Acetylphenyl Butanamide Class

Rational Design and Synthesis of Novel Analogues with Optimized Biological Profiles

The rational design and synthesis of novel analogues of N-(3-acetylphenyl)butanamide are pivotal for enhancing therapeutic efficacy and optimizing pharmacokinetic properties. Future efforts in this area will likely focus on systematic structural modifications to explore the structure-activity relationships (SAR) of this chemical class.

A key strategy involves the modification of both the N-(3-acetylphenyl) moiety and the butanamide side chain. For instance, the synthesis of a related compound, N-(3-acetylphenyl)-6-nitrobenzo- nih.govmdpi.com-dioxole-5-carboxamide, highlights the feasibility of modifying the amide portion of the molecule with more complex cyclic structures. The synthesis of various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides has also been reported, demonstrating the tolerance of the butanamide scaffold to diverse substitutions nih.gov. These examples provide a basis for creating a library of this compound analogues with varied substituents on the phenyl ring and the butanoyl chain.

The synthesis of these novel analogues can be achieved through established organic chemistry methodologies. For example, the reaction of 3-aminoacetophenone with various butanoyl chlorides or the coupling of butanoic acid derivatives with 3-aminoacetophenone using standard peptide coupling reagents are viable synthetic routes. The synthesis of related acetamide (B32628) derivatives has been achieved through methods such as the Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with different arylboronic acids, indicating that a variety of functional groups can be well-tolerated in the synthesis of such analogues.

Future research should systematically explore modifications such as:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at different positions of the phenyl ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.

Alterations to the acetyl group: The ketone of the acetyl group can be modified to other functional groups, such as alcohols, oximes, or hydrazones, to probe for additional interactions with target proteins.

Modification of the butanamide side chain: The length and branching of the alkyl chain can be altered, or it can be replaced with cyclic or heterocyclic structures to improve potency and metabolic stability.

Identification and Validation of Undiscovered Biological Targets and Pathways

A critical aspect of advancing the this compound class is the identification and validation of its biological targets and the pathways it modulates. Without a known target, efforts to optimize the compound are less directed.

Virtual Screening and Target Prediction: Initial steps in target identification can be performed using in silico methods. Virtual screening of compound databases against a panel of known protein structures can help identify potential targets. nih.govnih.govscispace.comchemrxiv.orgbenthamscience.com This approach involves docking the this compound structure into the binding sites of various proteins to predict binding affinity. For instance, a study on a related compound, N-(3-acetylphenyl)-6-nitrobenzo- nih.govmdpi.com-dioxole-5-carboxamide (ADC), utilized molecular docking to predict its interaction with myeloperoxidase (MPO), a protein implicated in cardiovascular diseases.

Experimental Approaches: Following in silico predictions, experimental validation is essential. Techniques such as:

Affinity Chromatography: Immobilizing an this compound analogue onto a solid support allows for the capture of interacting proteins from cell lysates.

Chemical Proteomics: This involves using a tagged version of the compound to pull down its binding partners from a complex biological sample, which are then identified by mass spectrometry.

Phenotypic Screening: Testing the compound in various cell-based assays can reveal its effects on cellular processes, providing clues about its potential targets and pathways.

Once a potential target is identified, its biological relevance to a particular disease needs to be validated. This can be achieved through techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing to knock down the target protein and observe if it phenocopies the effects of the compound.

Application of Advanced Computational and In Silico Methods in Compound Optimization

Advanced computational and in silico methods are indispensable for accelerating the optimization of this compound analogues. scispace.com These methods can predict the properties of designed compounds before their synthesis, saving time and resources.

Pharmacophore Modeling: Pharmacophore modeling can be used to identify the key chemical features of this compound that are essential for its biological activity. mdpi.comdovepress.comnih.govbabrone.edu.innih.gov A pharmacophore model can be generated based on the structure of the compound and its known active analogues. This model can then be used to screen virtual libraries for new compounds with different scaffolds but the same essential features.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of the this compound analogues with their biological activity. These models can provide valuable insights into the structural requirements for enhanced potency and can guide the design of new, more active compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of compounds with favorable drug-like properties. For the related compound N-(3-acetylphenyl)-6-nitrobenzo- nih.govmdpi.com-dioxole-5-carboxamide, in silico ADMET predictions were used to assess its drug-likeness based on Lipinski's rule of five.

| ADMET Property | Predicted Value for a Related Analogue | Significance |

| Molecular Weight | ≤ 500 | Adherence to Lipinski's rule for oral bioavailability. |

| Log P | ≤ 5 | Indicates appropriate lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Important for solubility and binding. |

| Hydrogen Bond Acceptors | ≤ 10 | Important for solubility and binding. |

| Number of Rotatable Bonds | ≤ 10 | Relates to conformational flexibility and binding entropy. |

| Data based on predictions for N-(3-acetylphenyl)-6-nitrobenzo- nih.govmdpi.com-dioxole-5-carboxamide. |

Strategic Approaches for Lead Compound Identification and Development in Medicinal Chemistry

The journey from a promising scaffold like this compound to a clinical candidate involves strategic approaches for lead compound identification and development.

Hit-to-Lead Optimization: Once a "hit" compound with initial activity is identified from screening, the hit-to-lead process begins. This involves synthesizing and testing a small, focused library of analogues to improve potency, selectivity, and pharmacokinetic properties. The goal is to identify a "lead" compound that serves as a robust starting point for further development.

Scaffold Hopping: Scaffold hopping is a strategy to identify isosteric replacements for the core structure of the lead compound. researchgate.net This can lead to the discovery of novel chemical classes with improved properties, such as enhanced potency, reduced toxicity, or better intellectual property potential. Computational methods, including pharmacophore-based virtual screening, are powerful tools for successful scaffold hopping.

Lead Optimization: Once a lead compound is identified, the lead optimization phase aims to fine-tune its properties to meet the stringent requirements for a clinical candidate. This iterative process involves making small structural modifications to enhance efficacy, minimize off-target effects, and improve ADME properties.

The development of the this compound class will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and biological testing. By systematically applying these strategies, it is possible to unlock the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-acetylphenyl)butanamide, and how can reaction conditions be optimized for high yield?

- Methodology :

- The synthesis typically involves coupling 3-acetylaniline with butanoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the acyl chloride .

- Optimization : Reaction progress can be monitored via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography or recrystallization improves yield and purity. Analytical techniques like ¹H/¹³C NMR and HPLC are essential for structural confirmation .

Q. How can researchers characterize the stability and degradation products of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC-PDA to detect impurities.

- Key degradation pathways include hydrolysis of the amide bond (yielding 3-acetylaniline and butanoic acid) and oxidation of the acetyl group .

- Data Table :

| Condition | Degradation Pathway | Major Byproduct | Detection Method |

|---|---|---|---|

| High humidity (75% RH) | Hydrolysis | 3-Acetylaniline | HPLC-MS |

| UV light exposure | Oxidation | 3-Nitrobenzoic acid derivative | FTIR/NMR |

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) to identify potential binding pockets.

- Molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes. Key parameters include binding free energy (MM-PBSA/GBSA calculations) and hydrogen-bond interactions .

- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) and correlate structural changes with activity using QSAR models .

- Address conflicting data by standardizing assay conditions (e.g., cell line selection, incubation time, and solvent controls). For example:

- Inconsistent cytotoxicity data may arise from differences in cell permeability (logP) or metabolic stability .

- Data Table :

| Analog Structure | LogP | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| N-(3-acetyl-4-Cl-phenyl) | 2.8 | 12.3 | HeLa | |

| N-(3-acetyl-4-OCH₃-phenyl) | 1.9 | 28.7 | MCF-7 |

Q. What advanced analytical techniques are required to detect trace impurities in this compound synthesized for pharmacological studies?

- Methodology :

- Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) to identify impurities at <0.1% levels. Compare fragmentation patterns with databases (e.g., mzCloud).

- For chiral purity, employ chiral HPLC or CE (capillary electrophoresis) to resolve enantiomeric byproducts .

- Case Study : A known impurity, N-(3-acetyl-4-hydroxyphenyl)butanamide (CAS 40188-45-2), can form during incomplete acetylation. Its quantification requires a validated HPLC-UV method with a LOQ of 0.05% .

Methodological Considerations

- Synthetic Challenges : Competing side reactions (e.g., over-acetylation) necessitate strict stoichiometric control.

- Biological Assays : Pre-solubilize the compound in DMSO (<1% v/v) to avoid solvent toxicity in cell-based studies .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.